Home > Products > Screening Compounds P143395 > 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate
1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate -

1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate

Catalog Number: EVT-4179340
CAS Number:
Molecular Formula: C26H21NO5
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Hydroxyl methyl phthalimide (HMP)

Compound Description: N-hydroxyl methyl phthalimide (HMP) is an organic compound known to react with phenolic derivatives. []

Relevance: HMP shares the core phthalimide structure (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) with 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate. Both compounds contain the characteristic five-membered imide ring system fused to a benzene ring.

Compound Description: This compound serves as a ligand, forming complexes with transition metals such as Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, and Mn²⁺. These complexes exhibit antimicrobial activity, particularly against plant fungal pathogens. []

Relevance: This ligand shares a significant structural similarity with 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate. Both have the central phthalimide moiety. Additionally, both feature a benzoic acid derivative attached to the phthalimide group, highlighting their close structural relationship.

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide

Compound Description: This compound, a lipophilic thalidomide derivative (6P), exhibits immunomodulatory and anti-inflammatory effects. It interacts with bovine serum albumin (BSA), specifically binding at site II (sub-domain IIIA). []

Relevance: The compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) core with 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate. This structural similarity links both compounds, placing them within a broader class of phthalimide derivatives.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA acts as a potent positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It shows selectivity for mGluR5 over other mGluR subtypes, potentiating responses to agonists like glutamate. Notably, CPPHA does not bind to the MPEP site, which is a known allosteric site on mGluR5, suggesting a distinct mechanism of action. [, , , , ]

Relevance: CPPHA and 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate share the central 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) unit. Both compounds belong to a class of molecules containing the phthalimide moiety, which appears to play a role in their respective biological activities. , , , ,

Ethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate

Compound Description: The crystal structure of ethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate has been elucidated, revealing a packing stabilized by C–H…O/π interactions. []

Relevance: Both this compound and 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate share the phthalimide core (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl). This shared moiety suggests they are part of a broader class of compounds derived from or incorporating the phthalimide structure.

Tert-butyl 4-[(E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-butenyl] benzoate

Compound Description: X-ray crystallography has been used to characterize the structure of tert-butyl 4-[(E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-butenyl] benzoate. The molecule adopts a layered structure with parallel benzene rings. []

Relevance: This compound and 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate both contain the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) group as a central structural motif, highlighting their relationship within a class of phthalimide derivatives.

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide

Compound Description: The crystal structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide, determined through X-ray diffraction, reveals two crystallographically independent molecules within the asymmetric unit. These molecules engage in intra- and intermolecular hydrogen bonding, contributing to the overall crystal packing. []

Relevance: Both this compound and 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate feature the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, commonly known as the phthalimide moiety. This shared structural element indicates their potential grouping within a chemical class of phthalimide derivatives.

N‐(1,3‐Dihydro‐1,3‐dioxo‐2H‐isoindol‐2‐yl)‐carbamic Acid, 1,1‐Dimethylethyl Ester (Boc‐aminophthalimide)

Compound Description: Boc-aminophthalimide serves as a reagent in organic synthesis, enabling the conversion of alcohols into alkylated carbamates or hydrazines. This compound is prepared from phthalic anhydride and tert-butyl carbazate. []

Relevance: Boc-aminophthalimide shares the core phthalimide structure (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) with 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate. This shared moiety suggests they are part of a broader class of compounds derived from or incorporating the phthalimide structure.

N‐(1,3‐Dihydro‐1,3‐dioxo‐2H‐isoindol‐2‐yl)‐carbamic Acid, 1,1‐Phenylmethyl Ester (Cbz‐aminophthalimide)

Compound Description: Cbz-aminophthalimide, similar to its Boc counterpart, is a reagent used for converting alcohols into alkylated carbamates or hydrazines. Its synthesis involves phthalic anhydride and benzyl carbazate. []

Relevance: Cbz-aminophthalimide shares the core phthalimide structure (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) with 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate. This shared moiety suggests they are part of a broader class of compounds derived from or incorporating the phthalimide structure.

Dimethyl (Z)-2(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate

Compound Description: The crystal structure of dimethyl (Z)-2(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate, determined via X-ray crystallography, indicates the absence of strong intermolecular hydrogen bonds within the crystal lattice. [, ]

Relevance: This compound and 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate share the common phthalimide unit (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl). This shared substructure indicates their potential grouping within a broader class of phthalimide-containing compounds. ,

2‐(1,3‐Dioxo‐4,5,6,7‐tetra­hydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate

Compound Description: The crystal structure of 2‐(1,3‐Dioxo‐4,5,6,7‐tetra­hydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate has been determined. Notably, the cyclo­hexene ring within the molecule exhibits a distorted chair conformation. []

Relevance: Both 2‐(1,3‐Dioxo‐4,5,6,7‐tetra­hydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate and 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate share the phthalimide core structure (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl). This shared moiety suggests that these compounds are likely part of a broader class of molecules incorporating the phthalimide group.

3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-piperidine-2,6-dione (Lenalidomide)

Compound Description: Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma. It has been studied for its conformational properties and potential interactions with biological targets. The β-modification of lenalidomide has been found to possess both immunomodulatory and anti-angiogenic properties. [, ]

Compound Description: A series of seven new Hydroxy-(substituted 4-hydroxy-phenyl) or (substituted-naphthalen-1-yl)-acetic acid 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl esters were synthesized and evaluated for antioxidant activity. The compounds showed enhanced antioxidant activity in a rat brain homogenate assay when electron-releasing groups like methyl or methoxy were present on the mandelic acid moiety. []

Relevance: These esters share the core phthalimide structure (1,3-dioxo-1,3-dihydro-isoindol-2-yl) with 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate, suggesting they belong to the same broad chemical class.

(S)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester

Compound Description: The crystal structure of (S)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester has been determined, revealing its structural features. []

Relevance: (S)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester and 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate both contain the phthalimide structure (1,3-dioxo-1,3-dihydro-isoindol-2-yl). This shared substructure suggests they belong to a broader class of phthalimide derivatives.

(2R/2S)‐3‐(3‐hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid

Compound Description: (2R/2S)‐3‐(3‐hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid is a meta-tyrosine derivative with a DL configuration. This compound displays a network of intermolecular interactions in its solid state, including Csp3–H⋯O=C, O–H⋯O, and C–H⋯πarene interactions. []

Relevance: This compound shares structural similarities with 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate. Both compounds contain a propanoic acid group attached to the phthalimide ring system, although (2R/2S)‐3‐(3‐hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid has a modified phthalimide ring with one carbonyl group replaced by a lactam.

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast)

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor, currently in clinical trials. Its discovery stemmed from the optimization of previous PDE4 inhibitors. [, , ]

Relevance: Apremilast shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) core with 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate. This structural similarity links both compounds, placing them within a broader class of phthalimide derivatives. , ,

Ethyl 2-(6-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) Butanoate

Compound Description: The structure of ethyl 2-(6-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) butanoate has been determined by X-ray single-crystal diffraction. []

Relevance: Ethyl 2-(6-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) Butanoate and 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate share the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) core.

2-(2-{3-Chloro-4[1-(Arylamido/Imido-Alkyl)-1h-Benzimidazol-2-Yl] Phenyl} Ethyl) Isoindol-1, 3-Diones

Compound Description: A series of 2-(2-{3-Chloro-4[1-(Arylamido/Imido-Alkyl)-1h-Benzimidazol-2-Yl] Phenyl} Ethyl) Isoindol-1, 3-Diones were synthesized and evaluated for antiviral activity against the Japanese Encephalitis Virus (JEV). []

Relevance: These diones, along with 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate, are structurally related through the presence of the isoindol-1,3-dione (phthalimide) moiety, making them part of a broader category of phthalimide derivatives.

Relevance: 3-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs and 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate are structurally related through the presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety, which is a characteristic feature of phthalimide derivatives. ,

(2-(1H)benzo[d][1,2,3]triazol-1-yl)-N-(2-(substituted penyl)-4, 7-dioxo-4,7-dihydro-1,3-oxazepin-3-(2H)-yl)acetamide

Compound Description: This oxazepine derivative was synthesized using microwave irradiation, highlighting the use of this technology in organic synthesis. [, ]

Relevance: While (2-(1H)benzo[d][1,2,3]triazol-1-yl)-N-(2-(substituted penyl)-4, 7-dioxo-4,7-dihydro-1,3-oxazepin-3-(2H)-yl)acetamide does not share the core phthalimide structure like 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate, both are significant for their applications in medicinal chemistry. Both demonstrate the exploration and synthesis of diverse heterocyclic compounds for potential pharmacological activities. ,

Compound Description: A series of N-(1, 3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-(substitutedphenyl)-1,3-thiazolidine -3-carbothioamides and N-(1, 3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thioureas were synthesized and evaluated for their anticonvulsant activity and neurotoxicity profiles. These studies are important for identifying potential new drugs to treat epilepsy. []

Relevance: These thiazolidinone and thiourea derivatives, along with 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate, highlight the importance of exploring diverse heterocyclic compounds in medicinal chemistry. The shared presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) moiety in these compounds underscores the versatility of this structural motif in drug discovery, even though their specific biological targets might differ.

(3aR,4S,7R,7aS)-2-(4-(1-(4-(4-bromophenyl)thiazol-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione & 3-(4-((3aR,4S,7R,7aS)-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: A series of novel 4,5-dihydropyrazole and pyrazolyl-thiazole derivatives, including (3aR,4S,7R,7aS)-2-(4-(1-(4-(4-bromophenyl)thiazol-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and 3-(4-((3aR,4S,7R,7aS)-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothio amide, were synthesized and investigated for their antibacterial, acetylcholinesterase (AChE) inhibitory, and human carbonic anhydrase (hCA) I and II isoform inhibitory activities. These studies are relevant for developing new therapeutic agents targeting bacterial infections, Alzheimer's disease, and other conditions. []

Relevance: While (3aR,4S,7R,7aS)-2-(4-(1-(4-(4-bromophenyl)thiazol-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and 3-(4-((3aR,4S,7R,7aS)-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothio amide do not share the exact core structure of 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate, they all underscore the importance of exploring diverse heterocyclic compounds in medicinal chemistry. The incorporation of different heterocyclic systems, such as pyrazole and thiazole rings, in these compounds highlights the ongoing search for new pharmacophores and potential drug candidates.

23. Indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives & 6-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trionesCompound Description: A series of new indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives and 6-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-triones were synthesized with high diastereoselectivity. These synthetic methodologies provide efficient routes for accessing complex heterocyclic compounds, which are often found in natural products and pharmaceuticals. []

Relevance: Although they do not share the exact core structure, indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives, 6-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-triones, and 1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate highlight the importance of exploring diverse heterocyclic compounds in medicinal chemistry. The incorporation of different heterocyclic systems and complex ring structures in these compounds underscores the ongoing search for new pharmacophores and potential drug candidates.

Properties

Product Name

1-benzoylpropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C26H21NO5/c1-3-22(23(28)17-9-5-4-6-10-17)32-26(31)18-14-13-16(2)21(15-18)27-24(29)19-11-7-8-12-20(19)25(27)30/h4-15,22H,3H2,1-2H3

InChI Key

IJGVWRPKAIPAKU-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=C(C=C2)C)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=C(C=C2)C)N3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.